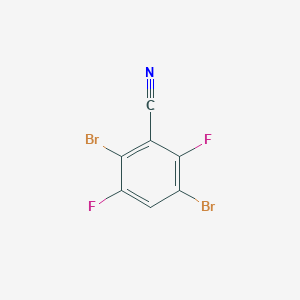

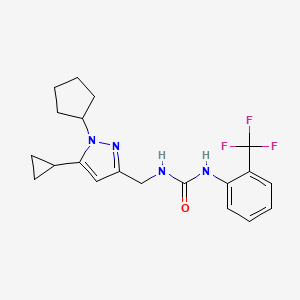

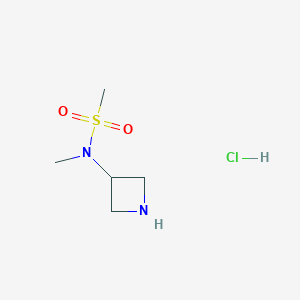

![molecular formula C20H17N3O2S B2962838 2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893989-98-5](/img/structure/B2962838.png)

2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Imidazo[1,2-a]pyridines : A study described the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, demonstrating the process of cyclization and elaboration leading to compounds with cytoprotective properties in ethanol and HCl models, although they did not show significant antisecretory activity (J. Starrett et al., 1989).

Anticancer Evaluation : Another study focused on the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against various cancer cell lines. The compounds exhibited moderate to excellent anticancer activity, suggesting the potential for novel anticancer therapies (B. Ravinaik et al., 2021).

Novel Heterocyclic Compounds Synthesis

Building Block for Heterocyclic Compounds : Research demonstrated the use of thiosemicarbazide derivatives as precursors for synthesizing various heterocyclic compounds, including imidazole, with tested antimicrobial activities, indicating the utility of these derivatives in creating new compounds with potential biological applications (W. Elmagd et al., 2017).

Cytotoxicity and Utility in Synthesis : A study highlighted the synthesis of benzo[d]imidazole and 1,2,4-triazin-5(2H)-one by reacting starting compounds with o-phenylenediamine and thiosemicarbazide, respectively. The synthesized compounds were screened for cytotoxic activities, showing potential as cytotoxic agents (B. Hegazi et al., 2010).

Antimicrobial Agents

- Synthesis of Thiazole Derivatives : The creation of 2-phenylamino-thiazole derivatives and their evaluation as antimicrobial agents against various bacterial and fungal strains was reported, with some compounds showing higher efficacy than reference drugs. This suggests the importance of structural modifications in enhancing antimicrobial activity (D. Bikobo et al., 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazoles and imidazoles, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets of this compound may depend on its exact structure and the presence of functional groups.

Mode of Action

It’s known that imidazole and thiazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function . The exact mode of action for this compound would need to be determined through further experimental studies.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways . For instance, some thiazole and imidazole derivatives have been found to affect pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis .

Pharmacokinetics

The solubility and stability of the compound could influence its bioavailability

Result of Action

Similar compounds have been found to have various biological activities, such as antimicrobial, anti-inflammatory, antitumor, and neuroprotective effects . The specific effects of this compound would need to be determined through further experimental studies.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound

Propriétés

IUPAC Name |

2-ethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-2-25-18-6-4-3-5-16(18)19(24)21-15-9-7-14(8-10-15)17-13-23-11-12-26-20(23)22-17/h3-13H,2H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKRJWOKXLYUOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

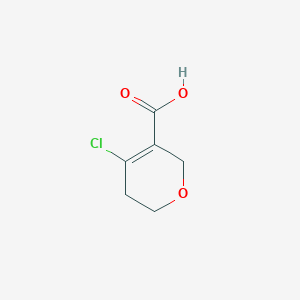

![3-(1-Naphthyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2962756.png)

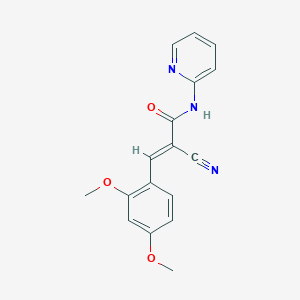

![N-[(1-Benzylazetidin-2-yl)methyl]prop-2-enamide](/img/structure/B2962759.png)

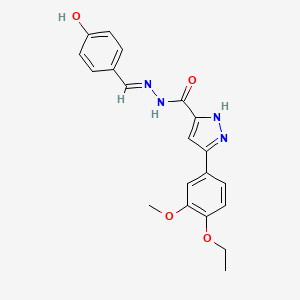

![8-methoxy-3-[3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2962766.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2962777.png)

![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2962778.png)